5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine is an organic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions, and a 4-chloro-3-cyanophenyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:
Formation of the 4-chloro-3-cyanophenyl intermediate: This can be achieved by reacting 4-chloro-3-cyanophenylboronic acid with appropriate reagents under controlled conditions.
Cyclization to form the pyrimidine ring: The intermediate is then subjected to cyclization reactions with suitable precursors to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dioxopyrimidine.
Reduction: Formation of 5-(4-Chloro-3-aminophenyl)-(2,4)-dihydroxypyrimidine.
Substitution: Formation of 5-(4-Methoxy-3-cyanophenyl)-(2,4)-dihydroxypyrimidine.
Scientific Research Applications
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-chloro-3-cyanophenyl)phenol: Similar structure but with a phenol ring instead of a pyrimidine ring.
5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine: Similar structure but with only one hydroxyl group on the pyrimidine ring.
Uniqueness
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of two hydroxyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-2-1-6(3-7(9)4-13)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXKOKQHHQQTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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